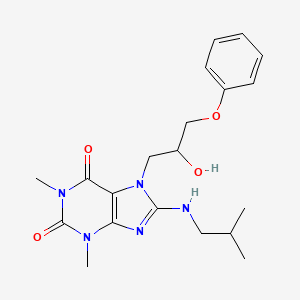

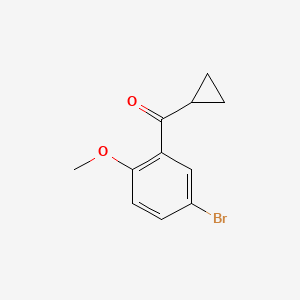

![molecular formula C17H20ClN3O2 B2360489 4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941999-49-1](/img/structure/B2360489.png)

4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a derivative of the pyrimidine class of compounds . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are an integral part of DNA and RNA and impart diverse pharmacological properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including the compound , often involves reactions with amines . For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine was reacted with appropriate amines in isopropanol, and the mixtures were refluxed for 12–48 hours . After reaching room temperature, water was added to precipitate out the products .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a pyrimidine ring substituted with various groups. In the case of “4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione”, the pyrimidine ring is substituted with a 4-chlorophenyl group at the 4th position and a pentyl group at the 6th position .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the substituents present on the pyrimidine ring. For instance, 5-acetyl-4-aminopyrimidines reacted with bromomalono-nitrile to give 3,7-diamino-5-aryl-5H-thiazolo[2,3-d]pyrimidine-2,6-dicarbonitrile .Applications De Recherche Scientifique

Therapeutic Potential

The compound is part of the pyridopyrimidine class of molecules, which have shown a therapeutic interest or have already been approved for use as therapeutics . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

Anticancer Applications

Pyrido[2,3-d]pyrimidines have a broad spectrum of activities, including antitumor . They have been studied against various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Antibacterial Applications

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and screened for their antibacterial activity against Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia, and Gram-positive bacteria: Staphylococcus aureus and Enterococcus raffinosus L .

Inhibition of Dihydrofolate Reductase (DHFR)

The pyridopyrimidine drug inhibits DHFR with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. Therefore, the synthesis of RNA and DNA is stopped, and the cancer cells die .

Synthesis of Pyridopyrimidine Derivatives

Various methods for developing pyrido[2,3-d]pyrimidines have been previously reported via condensation techniques and pyridine annelation reactions, in solid as well as solution phase .

Sensing Application

The compound 4-(4-chlorophenyl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione was examined for its sensing application and exhibited excellent sensitivity towards Hg2+ ions by increasing the absorption .

Orientations Futures

The future directions for the study of “4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” and similar compounds could involve further exploration of their therapeutic potentials. This could include more detailed studies on their mechanisms of action, optimization of their synthesis processes, and comprehensive safety and efficacy evaluations in preclinical and clinical settings .

Mécanisme D'action

Target of Action

Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation. Other derivatives have shown inhibitory activities against EGFR tyrosine kinase , a receptor that plays a crucial role in cell growth and differentiation.

Mode of Action

Based on the activities of similar compounds, it can be inferred that it may interact with its targets (like cdk2 or egfr tyrosine kinase) and inhibit their activities . This inhibition could lead to alterations in cell cycle progression and potentially induce apoptosis .

Biochemical Pathways

The inhibition of cdk2 can disrupt the cell cycle, particularly the transition from g1 phase to s phase . Similarly, the inhibition of EGFR tyrosine kinase can affect various signaling pathways involved in cell proliferation, survival, and differentiation .

Pharmacokinetics

The lipophilicity of similar compounds allows them to diffuse easily into cells, suggesting good bioavailability .

Result of Action

Similar compounds have shown cytotoxic activities against various cancer cell lines . This suggests that the compound could potentially have anti-proliferative effects.

Action Environment

The synthesis of similar compounds has been reported to be influenced by factors such as temperature and the presence of certain catalysts .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2/c1-2-3-4-9-21-10-13-14(16(21)22)15(20-17(23)19-13)11-5-7-12(18)8-6-11/h5-8,15H,2-4,9-10H2,1H3,(H2,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMVSPYRXVUDRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

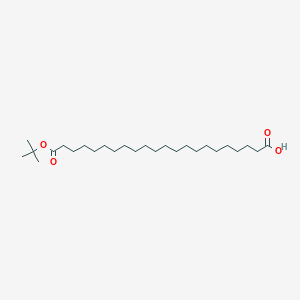

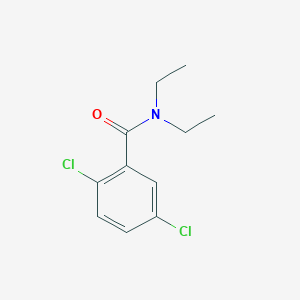

![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2360406.png)

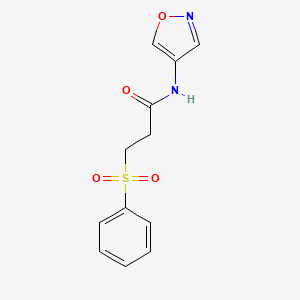

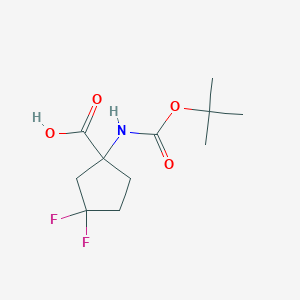

![Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate](/img/structure/B2360408.png)

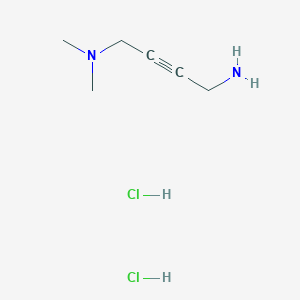

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2360415.png)

![2-((2-ethoxyphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2360419.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2360423.png)